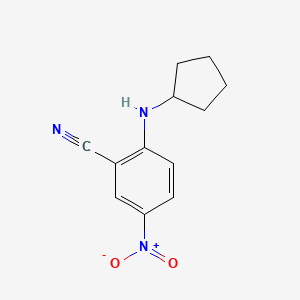

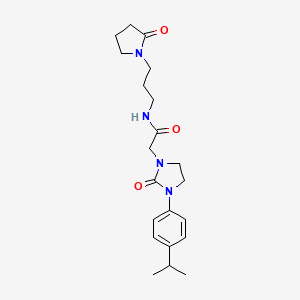

2-(Cyclopentylamino)-5-nitrobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(Cyclopentylamino)-5-nitrobenzonitrile is a derivative of 2-amino-5-nitrobenzonitrile, which is a chemical of interest in various synthetic organic chemistry applications. The papers provided discuss related compounds and their synthesis, reactions, and properties, which can be used to infer information about 2-(Cyclopentylamino)-5-nitrobenzonitrile.

Synthesis Analysis

The synthesis of related 2-(alkylamino)benzonitriles involves a rhodium-catalyzed cyanation of the aryl C-H bond followed by denitrosation of N-nitrosoarylamines, with N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as the cyanide source . This method could potentially be adapted for the synthesis of 2-(Cyclopentylamino)-5-nitrobenzonitrile by using a cyclopentylamine as the starting amino group.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Cyclopentylamino)-5-nitrobenzonitrile can be determined using techniques such as 1H NMR, 13C NMR, IR, MS spectra, and elemental analysis . X-ray crystallography can also be employed to elucidate the crystal structure, as demonstrated for a 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine derivative .

Chemical Reactions Analysis

The reactivity of nitrobenzonitriles can be explored through their reactions with various reagents. For example, the reaction of 2-amino-5-nitrobenzonitrile with cyclopentanone in the presence of a catalyst leads to the formation of novel benzoxazine derivatives . Similarly, the reaction of substituted 2-hydroxybenzonitriles with nitrogen dioxide results in the formation of dinitrocyclohexenones and trinitrocyclohexenones . These reactions highlight the potential reactivity of the nitro and cyano groups in 2-(Cyclopentylamino)-5-nitrobenzonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Cyclopentylamino)-5-nitrobenzonitrile can be inferred from related compounds. The presence of electron-withdrawing nitro and cyano groups would likely affect the compound's electron affinity and reactivity. The steric effects of the cyclopentylamino group may also influence the compound's physical properties, such as solubility and melting point. The reductive chemistry of nitrobenzonitriles, as seen in the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, suggests that the nitro group in 2-(Cyclopentylamino)-5-nitrobenzonitrile could undergo reduction under certain conditions, potentially leading to cytotoxic derivatives .

Aplicaciones Científicas De Investigación

Chemical Reactions and Derivatives

2-(Cyclopentylamino)-5-nitrobenzonitrile has been studied for its chemical reactivity and the formation of various derivatives. For instance, 2-Fluoro-5-nitrobenzonitrile, a related compound, reacts with amines, amino acids, and NH-heteroaromatic compounds to form N-(2-cyano-4-nitrophenyl) derivatives. These derivatives have been analyzed using proton magnetic resonance spectra (Wilshire, 1967). Additionally, the heating of 2-amino-5-nitrobenzonitrile with cyclohexanone or cyclopentanone leads to novel compounds like 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine, which have been characterized by NMR, IR, MS spectra, and elemental analysis (Li et al., 2006).

Synthesis and Applications in Organic Chemistry

The synthesis of 2-(Cyclopentylamino)-5-nitrobenzonitrile and related compounds plays a significant role in organic chemistry. A method involving tandem nitroso-ene/intramolecular cyclizations of 2-nitrosobenzonitrile has been developed to form benzo[c]isoxazol-3(1H)-imines (Jeffrey et al., 2008). Another study demonstrates a one-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones, which are useful for creating anticancer drug molecules (Reddy et al., 2007).

Thermophysical Properties

The thermophysical properties of nitrobenzonitriles, including 2-(Cyclopentylamino)-5-nitrobenzonitrile, are of interest in scientific research. Differential scanning calorimetry has been used to study the temperature-dependent behavior of these compounds (Jiménez et al., 2002).

Corrosion Inhibition

Research into benzonitrile derivatives also includes their application in corrosion inhibition. Two benzonitrile derivatives, 4-(isopentylamino)-3-nitrobenzonitrile and 3-amino-4-(isopentylamino)benzonitrile, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds show promise as effective corrosion inhibitors (Chaouiki et al., 2018).

Structural Studies

Rotational spectra studies of nitrobenzonitriles, including 2- and 3-nitrobenzonitrile, highlight the electron-withdrawing effects on their molecular structure. Such studies are essential for understanding the structural properties and potential applications of these compounds in various fields (Graneek et al., 2018).

Propiedades

IUPAC Name |

2-(cyclopentylamino)-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c13-8-9-7-11(15(16)17)5-6-12(9)14-10-3-1-2-4-10/h5-7,10,14H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOOAUXERWJSIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopentylamino)-5-nitrobenzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2500799.png)

![ethyl 2-{(2E)-2-cyano-3-[2-(methylethoxy)phenyl]prop-2-enoylamino}-4-(4-methyl phenyl)thiophene-3-carboxylate](/img/structure/B2500802.png)

![8-((4-Chlorophenyl)sulfonyl)-9-(3-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2500803.png)

![2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2500810.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B2500816.png)

![2-(2,6-Difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2500817.png)

![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2500818.png)

![6,7-Dimethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500821.png)